molecular formula C8H8O3 B13137344 2,5-Dihydroxy-3-methylbenzaldehyde

2,5-Dihydroxy-3-methylbenzaldehyde

Cat. No.: B13137344
M. Wt: 152.15 g/mol
InChI Key: RSUFKYFCANOGFK-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-3-methylbenzaldehyde (C₈H₈O₃) is a phenolic aldehyde characterized by hydroxyl groups at positions 2 and 5, a methyl substituent at position 3, and an aldehyde functional group at position 1 of the benzene ring. The methyl group in the 3-position distinguishes it from these analogs, influencing steric effects, lipophilicity, and reactivity .

Properties

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

2,5-dihydroxy-3-methylbenzaldehyde

InChI

InChI=1S/C8H8O3/c1-5-2-7(10)3-6(4-9)8(5)11/h2-4,10-11H,1H3

InChI Key

RSUFKYFCANOGFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C=O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2,5-Dihydroxy-3-methylbenzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:
2,5-Dihydroxy-3-methylbenzaldehyde is widely utilized as an intermediate in the synthesis of more complex organic molecules. Its hydroxyl groups enable it to participate in various chemical reactions, such as nucleophilic substitutions and condensation reactions. This versatility allows chemists to create a range of derivatives that can be tailored for specific applications.

Synthesis of Bioactive Compounds:
The compound is involved in the synthesis of biologically active compounds, including g-secretase inhibitors and antagonists targeting various receptors such as the human vanilloid receptor and dopamine D4 receptor . These compounds are crucial in developing therapeutic agents for treating conditions like Alzheimer's disease and other neurological disorders.

Pharmaceutical Applications

Potential Therapeutic Uses:
Research indicates that this compound may exhibit pharmacological properties that could be beneficial in drug development. For instance, its structural similarity to known bioactive compounds suggests potential efficacy in modulating biological pathways relevant to disease treatment .

Case Studies:
Several studies have explored the compound's effects on specific biological targets:

  • G-Secretase Inhibitors: A study highlighted its role in synthesizing compounds that inhibit g-secretase, a key enzyme involved in the cleavage of amyloid precursor protein, which is linked to Alzheimer's disease .
  • Receptor Antagonists: Other research has focused on its derivatives acting as antagonists for receptors involved in pain perception and other physiological processes .

Chemical Properties and Reactivity

The unique arrangement of functional groups in this compound contributes to its reactivity profile:

  • Hydroxyl Groups: The presence of hydroxyl groups enhances solubility in polar solvents and facilitates hydrogen bonding, making it reactive towards electrophiles.
  • Aldehyde Group: The aldehyde functionality allows for further derivatization through condensation reactions with amines or alcohols, leading to a variety of products useful in medicinal chemistry .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
2,4-Dihydroxy-3-methylbenzaldehydeHydroxyl groups at positions 2 and 4Lacks hydroxyl at position 5
3,4-DihydroxybenzaldehydeHydroxyl groups at positions 3 and 4Different substitution pattern
2-Hydroxy-5-methylisophthalaldehydeHydroxyl at position 2 and methyl at position 5Different aromatic core structure

The comparative analysis reveals that the specific substitution pattern of this compound significantly influences its reactivity and biological profile compared to these similar compounds.

Mechanism of Action

The mechanism of action of 2,5-Dihydroxy-3-methylbenzaldehyde involves its ability to disrupt cellular redox homeostasis. It targets cellular antioxidation systems, such as superoxide dismutases and glutathione reductase, leading to oxidative stress in cells. This property makes it a potent antifungal agent by destabilizing the redox balance within fungal cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below summarizes key molecular properties of 2,5-dihydroxy-3-methylbenzaldehyde and its analogs:

Property This compound 2,5-Dihydroxybenzaldehyde (Gentisaldehyde) 2,5-Dimethoxybenzaldehyde
Molecular Formula C₈H₈O₃ C₇H₆O₃ C₉H₁₀O₃
Molecular Weight (g/mol) 152.15 (calculated) 138.12 166.18
Functional Groups 2×OH, 1×CH₃, 1×CHO 2×OH, 1×CHO 2×OCH₃, 1×CHO
Key Substituents Methyl at C3 None Methoxy at C2 and C5
Solubility Trends Moderate in polar solvents High in polar solvents (due to OH groups) Low in water (due to OCH₃)

Key Observations :

  • 2,5-Dimethoxybenzaldehyde, with methoxy groups instead of hydroxyls, exhibits lower polarity and reduced hydrogen-bonding capacity, favoring organic solvent solubility .
Acidity and Hydrogen Bonding
  • Hydroxyl Groups: Gentisaldehyde (2×OH) has strong acidity (pKa ~8–10 for phenolic OH), enabling deprotonation under basic conditions. The methyl group in this compound may sterically hinder reactions at the adjacent hydroxyl .
  • Methoxy Groups : 2,5-Dimethoxybenzaldehyde’s OCH₃ groups are electron-donating, directing electrophilic substitution to specific ring positions. This contrasts with the hydroxyl-directed reactivity of the other compounds .

Spectroscopic and Analytical Data

  • Mass Spectrometry : Gentisaldehyde (C₇H₆O₃) shows a molecular ion peak at m/z 138.12, consistent with its molecular weight . For this compound, the expected molecular ion would appear at m/z 152.14.
  • UV-Vis Spectroscopy : Hydroxyl groups in gentisaldehyde and this compound result in strong absorbance in the 250–300 nm range due to π→π* transitions. Methoxy groups in 2,5-dimethoxybenzaldehyde shift absorbance to longer wavelengths (~280–320 nm) .

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